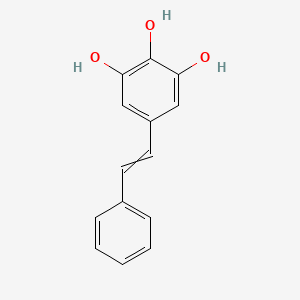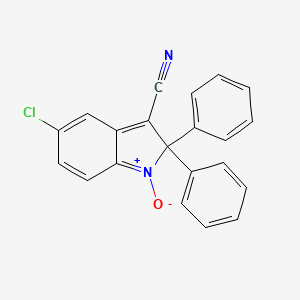![molecular formula C20H26S2Si B14240881 Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane CAS No. 215182-46-0](/img/structure/B14240881.png)
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane is a chemical compound known for its unique structure and properties. It contains a silane group bonded to a butyl chain with phenylsulfanyl groups, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane typically involves the reaction of appropriate silane precursors with butyl chains containing phenylsulfanyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler silane derivatives .
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane has several scientific research applications:
Chemistry: It is used in studies involving silane chemistry and the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism by which Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl compounds: These include various silanes with similar structures but different functional groups.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different backbones.
Uniqueness
Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane stands out due to its combination of silane and phenylsulfanyl groups, which confer unique chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
215182-46-0 |
|---|---|
Molekularformel |
C20H26S2Si |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
trimethyl-[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane |
InChI |
InChI=1S/C20H26S2Si/c1-17(16-23(2,3)4)15-20(21-18-11-7-5-8-12-18)22-19-13-9-6-10-14-19/h5-14,20H,1,15-16H2,2-4H3 |
InChI-Schlüssel |
SFINLNYKOMOXSI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
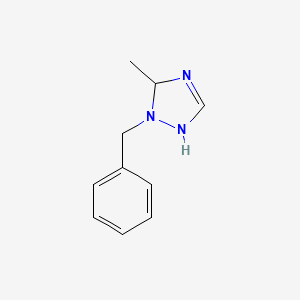
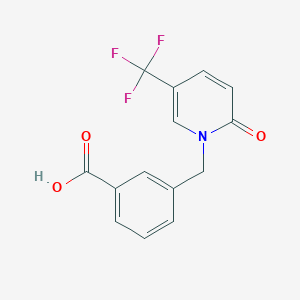

![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
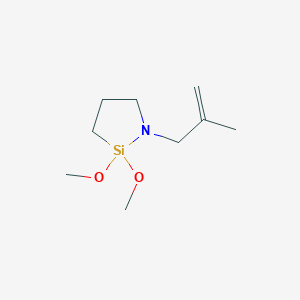
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
